Product packaging for Ethyl 4-oxotetrahydrofuran-3-carboxylate(Cat. No.:CAS No. 89898-51-1)

Ethyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B1591936
CAS No.: 89898-51-1
M. Wt: 158.15 g/mol
InChI Key: BNXOKRMYIMMSKY-UHFFFAOYSA-N
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Description

Ethyl 4-oxotetrahydrofuran-3-carboxylate (CAS 89898-51-1) is a high-purity chemical building block valued in medicinal chemistry and organic synthesis. This compound serves as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) analogs, including important pharmaceuticals such as pregabalin and gabapentin, which are used to treat neuropathic pain and epilepsy . The structure of this γ-butyrolactone derivative, featuring a carboxylate ester functional group, allows for selective functionalization, making it a versatile and valuable precursor for constructing complex chiral molecules in asymmetric synthesis . It is also employed in the preparation of various bioactive heterocyclic compounds and other fine chemicals, underlining its broad utility in research settings . The compound has a molecular weight of 158.15 g/mol and the molecular formula C₇H₁₀O₄ . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for detailed handling information. References: 1. BLD Pharmatech product information 2. MySkinRecipes chemical specifications

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B1591936 Ethyl 4-oxotetrahydrofuran-3-carboxylate CAS No. 89898-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXOKRMYIMMSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618654
Record name Ethyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89898-51-1
Record name Ethyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 Oxotetrahydrofuran 3 Carboxylate

Established Synthetic Routes

The foundational methods for synthesizing ethyl 4-oxotetrahydrofuran-3-carboxylate primarily rely on classical organic reactions, including cyclocondensation and sequential nucleophilic reactions followed by intramolecular cyclization. These routes offer reliable access to the target molecule, leveraging readily available starting materials.

Cyclocondensation Approaches

Cyclocondensation reactions represent a direct and efficient strategy for the formation of the tetrahydrofuranone ring. These methods typically involve the reaction of a dicarbonyl compound or its equivalent with a suitable C2-synthon, leading to the formation of the heterocyclic system in a single step.

A plausible, though not extensively documented, route involves the reaction of a derivative of malonic acid, such as diethyl malonate, with a suitable electrophile like ethyl 4-chloro-3-oxobutanoate. The general principle of malonic ester synthesis involves the deprotonation of the α-carbon of the malonate, which then acts as a nucleophile. masterorganicchemistry.comyoutube.com In this proposed synthesis, the malonate anion would attack the electrophilic carbon bearing the chlorine atom in ethyl 4-chloro-3-oxobutanoate. Following this initial nucleophilic substitution, a subsequent intramolecular reaction, likely a Dieckmann-type condensation, would lead to the cyclized product. The presence of a base is crucial for both the initial deprotonation of the malonate and for promoting the final cyclization step.

The reaction would proceed as follows:

Deprotonation: A base, such as sodium ethoxide, deprotonates diethyl malonate to form a nucleophilic enolate.

Nucleophilic Substitution: The malonate enolate attacks the electrophilic carbon of ethyl 4-chloro-3-oxobutanoate, displacing the chloride ion.

Intramolecular Cyclization: The resulting intermediate, now containing both ester functionalities, undergoes an intramolecular condensation to form the five-membered ring of this compound.

While this specific reaction is not detailed in the provided search results, the underlying principles of malonic ester synthesis and intramolecular condensations are well-established. masterorganicchemistry.comyoutube.comsmu.ca

Ethyl acetoacetate (B1235776) is a versatile precursor in the synthesis of various heterocyclic compounds, often utilized in cyclocondensation reactions. researchgate.net For the synthesis of this compound, a strategy could involve the reaction of the enolate of ethyl acetoacetate with a suitable two-carbon electrophile containing an oxygen atom that can participate in ring closure. For instance, a reaction with an epoxide followed by intramolecular cyclization is a known method for forming tetrahydrofuran (B95107) rings.

A potential pathway could involve the Michael addition of the ethyl acetoacetate enolate to an appropriate α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. researchgate.net Another approach is the Biginelli reaction, which demonstrates the cyclocondensation of ethyl acetoacetate with an aldehyde and urea (B33335), highlighting its utility in forming heterocyclic rings. researchgate.net While a direct synthesis of the target compound from ethyl acetoacetate is not explicitly detailed, its reactivity profile makes it a strong candidate for such transformations.

Multistep Syntheses Involving Key Intermediates

Multistep synthetic routes provide a more controlled, albeit longer, approach to the target molecule. These methods often involve the initial formation of a key intermediate, which then undergoes a carefully orchestrated intramolecular cyclization to yield the final product.

A common and powerful strategy for the synthesis of tetrahydrofuran derivatives involves a sequence of nucleophilic addition followed by intramolecular cyclization. This approach offers a high degree of control over the stereochemistry of the final product.

In the context of synthesizing this compound, a key intermediate would be a linear molecule containing a hydroxyl group and a suitable leaving group, or two functional groups that can react intramolecularly to form the ether linkage. For example, the reduction of ethyl 4-chloro-3-oxobutanoate can yield ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov This hydroxy-chloro ester is a prime candidate for intramolecular cyclization. Treatment with a base would deprotonate the hydroxyl group, which could then displace the chloride ion in an intramolecular SN2 reaction to form the tetrahydrofuran ring.

Table 1: Key Intermediates and Their Potential for Cyclization

Intermediate Precursors Cyclization Method Reference
Ethyl 4-chloro-3-hydroxybutanoate Ethyl 4-chloro-3-oxobutanoate Intramolecular Williamson ether synthesis nih.gov

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry continually seeks to improve upon established methods by developing more efficient, selective, and environmentally benign processes. These advanced techniques often involve novel catalysts, reaction media, or energy sources to enhance reaction rates and yields.

The optimization of synthetic routes for heterocyclic compounds is a critical aspect of process development. africanjournalofbiomedicalresearch.com Key parameters that are often varied include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of various heterocycles. africanjournalofbiomedicalresearch.comnih.gov

In the synthesis of this compound, optimization could involve screening different bases and solvents to improve the efficiency of the cyclization step. The use of phase-transfer catalysts could also be explored to facilitate reactions between reactants in different phases. Furthermore, enzymatic methods, such as the use of reductases for the stereoselective synthesis of chiral intermediates like ethyl (R)-4-chloro-3-hydroxybutyrate, represent a green and highly efficient approach. nih.gov The optimization of such biocatalytic steps often involves adjusting parameters like pH, temperature, substrate concentration, and cofactor regeneration. nih.govresearchgate.net

Table 2: Parameters for Optimization in Heterocyclic Synthesis

Parameter Potential Impact Example Application Reference
Catalyst Increased reaction rate and selectivity Transition metal-catalyzed cyclization africanjournalofbiomedicalresearch.com
Solvent Improved solubility and reaction kinetics Use of green solvents like water or ionic liquids nih.gov
Temperature Control of reaction rate and side reactions Microwave-assisted synthesis at elevated temperatures africanjournalofbiomedicalresearch.com

Future research in this area will likely focus on the development of catalytic, enantioselective methods that provide direct access to chiral this compound and its derivatives in high yield and purity.

Chemo- and Regioselective Synthesis Strategies

The successful synthesis of this compound hinges on the careful selection of starting materials and reaction conditions to ensure high chemo- and regioselectivity. The core strategy involves the use of a substituted diethyl succinate (B1194679) precursor, which, upon treatment with a strong base, undergoes an intramolecular cyclization to form the desired tetrahydrofuranone ring system.

A key reaction in this synthesis is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation. acs.orggoogle.comgoogle.comorgsyn.orgpressbooks.publibretexts.org This reaction is particularly well-suited for the formation of five-membered rings, such as the tetrahydrofuranone core of the target molecule. acs.orgorgsyn.orgpressbooks.publibretexts.org The choice of the starting diester is crucial for the regioselectivity of the reaction, as the substitution pattern on the succinate backbone directs the cyclization to form the desired 4-oxo product.

While direct Dieckmann condensation of unsubstituted diethyl succinate does not yield the target compound, the use of a suitably substituted precursor is necessary. For instance, a plausible synthetic route involves a precursor like a diethyl 2-alkoxycarbonylsuccinate derivative. The intramolecular cyclization of such a molecule, promoted by a strong base like sodium ethoxide, would lead to the formation of the this compound. The reaction proceeds through the formation of an enolate at one of the ester groups, which then attacks the other ester carbonyl, leading to the cyclized product after elimination of an ethoxide group.

A related strategy has been demonstrated in the synthesis of analogous cyclic structures. For example, the synthesis of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate from diethyl succinate using magnesium ethoxide in an inert solvent highlights a similar condensation approach, albeit leading to a six-membered ring. google.com This underscores the principle of using a diester and a strong base to achieve cyclization.

The table below outlines a representative synthetic approach for a related compound, illustrating the typical reactants and conditions employed in such a condensation reaction.

Interactive Data Table: Synthesis of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Starting MaterialReagentSolvent(s)Co-solventReaction TemperatureReaction TimeProductYieldReference
Diethyl succinateMagnesium turningsXylene, Absolute Ethanol (B145695)Dimethyl sulfoxide (B87167) (DMSO)105-125°C2 hoursDiethyl 2,5-dioxocyclohexane-1,4-dicarboxylate88.4% google.com

This data illustrates the conditions necessary for a successful Dieckmann-type condensation, which can be adapted for the synthesis of this compound by using the appropriate substituted succinate precursor. The use of a high-boiling point solvent and a strong base are characteristic of this transformation. The workup procedure typically involves acidification to neutralize the base and isolate the final β-keto ester product.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Oxotetrahydrofuran 3 Carboxylate

Transformations of the Carbonyl Functionality

The ketone carbonyl group at the C4-position is a primary site for nucleophilic addition and redox reactions.

Reduction Reactions to Hydroxyl Derivatives

The reduction of the ketone in ethyl 4-oxotetrahydrofuran-3-carboxylate to the corresponding secondary alcohol, ethyl 4-hydroxytetrahydrofuran-3-carboxylate, is a common transformation. This can be achieved using various reducing agents that selectively target ketones in the presence of esters.

Detailed Research Findings: The selective reduction of a ketone in the presence of an ester is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄). While NaBH₄ is generally considered mild, its reactivity can be enhanced with additives or by using specific solvent systems to achieve efficient reduction of keto-esters. beilstein-journals.orgrsc.org For instance, the use of NaBH₄ in alcoholic solvents like methanol (B129727) or ethanol (B145695) is a standard procedure for this type of reduction. rsc.org Catalytic hydrogenation is another viable method. Catalysts such as Palladium on carbon (Pd/C) can be used, although selectivity can sometimes be a challenge, potentially leading to the reduction of other functional groups or ring opening under harsh conditions. researchgate.netelectrochem.orgmdpi.comnih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields of the desired hydroxy ester. researchgate.netelectrochem.org For related systems, such as the reduction of diesters to diols, sodium borohydride has been effectively used, indicating its suitability for the reduction of carbonyl groups in similar environments. youtube.comgoogle.com The resulting ethyl 4-hydroxytetrahydrofuran-3-carboxylate is a valuable chiral building block for the synthesis of more complex molecules, including substituted tetrahydrofurans. researchgate.netnih.gov

Table 1: Common Reagents for the Reduction of Ketones to Secondary Alcohols
ReagentTypical SolventsGeneral Reaction Conditions
Sodium Borohydride (NaBH₄)Methanol, Ethanol, Tetrahydrofuran (B95107) (THF)Room temperature or cooled (0 °C)
Sodium Borohydride / Cerium(III) chloride (Luche Reduction)Methanol, EthanolSelective for ketones over aldehydes and other reducible groups
Lithium Aluminium Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherHighly reactive, will also reduce the ester; requires low temperatures for selectivity
Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Ni)Ethanol, Ethyl acetate, Tetrahydrofuran (THF)Varying pressure and temperature; catalyst choice affects selectivity

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the cyclic ketone functionality in this compound can be accomplished via the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester or, in the case of a cyclic ketone, a lactone (a cyclic ester). uwindsor.cawikipedia.org

Detailed Research Findings: The Baeyer-Villiger oxidation proceeds through the Criegee intermediate, which is formed by the attack of a peroxyacid on the ketone carbonyl. wikipedia.org The subsequent rearrangement step involves the migration of one of the α-carbons to the adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com For this compound, the migrating group would be one of the methylene (B1212753) carbons of the tetrahydrofuran ring. The reaction is highly regioselective and stereospecific, retaining the stereochemistry of the migrating center. adichemistry.com

Commonly used reagents for this transformation are peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. researchgate.netrsc.org The reactivity of the peroxyacid is correlated with the acidity of the corresponding carboxylic acid. uwindsor.ca The product of the Baeyer-Villiger oxidation of this compound would be a six-membered lactone, which is a valuable scaffold in the synthesis of natural products and other biologically active molecules. researchgate.net

Table 2: Reagents for Baeyer-Villiger Oxidation
ReagentAbbreviationTypical Solvents
meta-Chloroperoxybenzoic acidm-CPBADichloromethane (DCM), Chloroform, Ethyl acetate
Peroxyacetic acid-Acetic acid, Ethyl acetate, Dichloromethane
Trifluoroperacetic acidTFPAADichloromethane (DCM) (often prepared in situ)
Hydrogen peroxide with a Lewis acid (e.g., BF₃)H₂O₂/Lewis AcidVarious aprotic solvents

Reactions Involving the Ester Moiety

The ethyl ester group is susceptible to nucleophilic attack at the carbonyl carbon and can be cleaved under various conditions.

Nucleophilic Substitution at the Ester Carbonyl

The ethyl ester of this compound can undergo nucleophilic acyl substitution with various nucleophiles, most commonly amines, to form the corresponding amides. These resulting β-keto amides are versatile building blocks for the synthesis of various heterocyclic compounds. researchgate.net

Detailed Research Findings: The direct amidation of β-keto esters can be achieved by heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. rsc.org Lewis acids like TiCl₄ have been shown to mediate the direct condensation of carboxylic acids and amines, and similar principles can apply to the transamidation of esters. nih.gov The reaction of β-keto esters with amines can also be facilitated by reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which promotes the cleavage of the C-O bond of the ester. The resulting β-keto amides can then be used in subsequent cyclization reactions to form complex heterocyclic systems.

Table 3: Examples of Nucleophiles for Substitution at the Ester Carbonyl
NucleophileProduct TypeGeneral Conditions
Ammonia (NH₃)Primary AmideHeating in a sealed tube or with a catalyst
Primary Amines (R-NH₂)Secondary AmideHeating, often with a catalyst (e.g., Lewis acid)
Secondary Amines (R₂NH)Tertiary AmideHeating, often with a catalyst (e.g., Lewis acid)
Hydrazine (H₂NNH₂)HydrazideHeating in an alcoholic solvent

Ester Cleavage

The ethyl ester can be cleaved to the corresponding carboxylic acid, 4-oxotetrahydrofuran-3-carboxylic acid, most commonly through hydrolysis.

Detailed Research Findings: Saponification, which is a base-catalyzed hydrolysis, is a standard method for cleaving esters. This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. researchgate.net The kinetics of saponification are well-studied and are typically second-order. researchgate.net

The resulting product, 4-oxotetrahydrofuran-3-carboxylic acid, is a β-keto acid. β-Keto acids are known to be thermally unstable and can undergo decarboxylation (loss of CO₂) upon heating to yield a ketone. masterorganicchemistry.com This decarboxylation proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com Therefore, careful control of the workup conditions after hydrolysis is necessary to isolate the carboxylic acid if it is the desired product.

Table 4: Conditions for Ester Cleavage
ReactionReagentsProductNotes
Saponification (Hydrolysis)1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ (acid workup)4-oxotetrahydrofuran-3-carboxylic acidStandard method for ester to carboxylic acid conversion.
DecarboxylationHeatDihydrofuran-3(2H)-oneSubsequent reaction of the β-keto acid product from hydrolysis.

Reactivity of the Tetrahydrofuran Ring System

The tetrahydrofuran (THF) ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo ring-opening reactions.

Detailed Research Findings: The THF ring is an ether, and ethers are typically cleaved by strong acids, particularly hydrogen halides like HBr or HI. Ring-opening can also be promoted by strong Lewis acids. nih.gov Theoretical studies have investigated the ring-opening of THF by frustrated Lewis pairs (FLPs), indicating that specific combinations of Lewis acids and bases can facilitate this transformation. nih.gov For substituted tetrahydrofurans, the regioselectivity of the ring-opening would depend on the electronic and steric nature of the substituents. In the case of this compound, the presence of the electron-withdrawing carbonyl and ester groups would influence the reactivity of the ring. However, reactions that specifically target the ring system in this molecule are less common than those involving the more reactive ketone and ester functionalities. Ring-opening reactions of cyclic ethers are important in polymer chemistry and for the synthesis of di-functionalized aliphatic compounds. acs.org Copper-catalyzed ring-opening of hydroxycyclopropanols provides a novel route to substituted tetrahydrofurans, highlighting modern methods for accessing this heterocyclic core. rsc.org

Named Reactions and Complex Transformations

The reactivity of this compound lends itself to various named reactions, enabling the construction of diverse molecular architectures.

While specific examples of the Stobbe condensation with this compound are not prevalent in the literature, the fundamental reactivity for such transformations is present. The active methylene group positioned between the ketone and ester functionalities is primed for enolate formation under basic conditions, a key step in condensation reactions like the Stobbe condensation. ambeed.com This enolate can then react with various electrophiles, leading to carbon-carbon bond formation.

The ketone at the C4 position is susceptible to nucleophilic addition by organometallic reagents.

Grignard Reaction : The addition of Grignard reagents (R-MgX) to the carbonyl group results in the formation of tertiary alcohols after an acidic workup. This reaction allows for the introduction of a variety of alkyl, aryl, or vinyl groups at the C4 position.

Reformatsky Reaction : This reaction utilizes an organozinc reagent, typically derived from an α-halo ester and zinc, to attack the ketone. The result is the formation of a β-hydroxy ester, effectively adding an ester-containing side chain to the C4 position. ambeed.com

ReactionReagent TypeProduct Functional Group
Grignard ReactionOrganomagnesium Halide (R-MgX)Tertiary Alcohol
Reformatsky ReactionOrganozinc Reagentβ-Hydroxy Ester

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester through treatment with a peroxyacid. In the case of this compound, this reaction would entail the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity is dictated by the migratory aptitude of the neighboring carbon atoms. The more substituted C3 carbon would be expected to migrate, leading to the formation of a lactone.

The carbonyl group is a key handle for constructing new heterocyclic systems.

Fischer Indole (B1671886) Synthesis : This reaction condenses the ketone with a phenylhydrazine (B124118) in the presence of an acid catalyst to form an indole. ambeed.com This process would yield a tetrahydrofuran-fused indole derivative. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a characteristic ambeed.comambeed.com-sigmatropic rearrangement.

Pictet-Spengler Tetrahydroisoquinoline Synthesis : This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. ambeed.com Using this compound would lead to the formation of complex spirocyclic or fused tetrahydroisoquinoline structures.

These reactions transform the carbonyl group into a carbon-carbon double bond. ambeed.com

Wittig Reaction : A phosphorus ylide (Ph₃P=CR'R") reacts with the ketone to replace the carbonyl oxygen with a CR'R" group. ambeed.com

Horner-Wadsworth-Emmons (HWE) Reaction : This variation of the Wittig reaction employs a phosphonate (B1237965) carbanion, which often provides (E)-alkenes with high stereoselectivity. ambeed.com

Tebbe Olefination : The Tebbe reagent is effective for converting ketones into terminal alkenes, especially those that are sterically hindered. ambeed.comambeed.com

Peterson Olefination : This reaction involves the use of an α-silyl carbanion, which reacts with the ketone to form a β-hydroxysilane. Subsequent elimination can be controlled to produce either the (E) or (Z)-alkene. ambeed.com

ReactionReagent ClassKey Outcome
Wittig ReactionPhosphorus YlideC=C bond formation
Horner-Wadsworth-EmmonsPhosphonate CarbanionOften (E)-alkene selective
Tebbe OlefinationOrganotitanium CompoundForms terminal alkenes
Peterson Olefinationα-Silyl CarbanionStereocontrolled alkene synthesis

The ketone can be reduced to a secondary alcohol, Ethyl 4-hydroxytetrahydrofuran-3-carboxylate.

Catalytic Hydrogenation : This involves hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) to reduce the ketone. ambeed.com

Clemmensen Reduction : This reaction uses zinc amalgam and concentrated hydrochloric acid to completely deoxygenate the ketone to a methylene group. ambeed.com

Wolff-Kishner Reduction : This method also achieves deoxygenation to a methylene group by first forming a hydrazone, followed by heating with a strong base. ambeed.comambeed.com

Complex Metal Hydride Reductions : Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents. NaBH₄ is milder and can selectively reduce the ketone, while LiAlH₄ will reduce both the ketone and the ester. ambeed.com

Corey-Bakshi-Shibata (CBS) Reduction : This is an enantioselective reduction that uses a chiral oxazaborolidine catalyst to produce a specific enantiomer of the alcohol. ambeed.com

Meerwein-Ponndorf-Verley (MPV) Reduction : This reaction uses an aluminum alkoxide catalyst and a sacrificial alcohol to selectively reduce the ketone. ambeed.com

Bouveault-Blanc Reduction : This reaction, which uses sodium metal in alcohol, is primarily for the reduction of esters to primary alcohols and is not typically used for ketones.

Reduction MethodReagent(s)Primary Product
Catalytic HydrogenationH₂, Metal CatalystSecondary Alcohol
Clemmensen ReductionZn(Hg), HClMethylene Compound
Wolff-Kishner ReductionH₂NNH₂, BaseMethylene Compound
Complex Metal Hydride (NaBH₄)Sodium BorohydrideSecondary Alcohol
CBS ReductionChiral Oxazaborolidine, BoraneEnantiomerically Enriched Secondary Alcohol
Meerwein-Ponndorf-Verley ReductionAluminum Alkoxide, AlcoholSecondary Alcohol

Acylation and Alkylation Reactions (e.g., Acyl Group Substitution, Specialized Acylation Reagents)

The reactivity of this compound in acylation and alkylation reactions is primarily dictated by the presence of an acidic α-hydrogen located at the C-3 position, between the ketone and the ester groups. This proton can be readily removed by a suitable base to form a stabilized enolate, which serves as a potent nucleophile.

Acylation Reactions: In the presence of a base, the enolate of this compound can attack various acylating agents, such as acid chlorides or anhydrides. This results in the introduction of an acyl group at the C-3 position, forming a β-dicarbonyl derivative. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. While specific studies on the acylation of this compound are not extensively documented, the general principles of β-keto ester acylation are well-established and applicable.

Alkylation Reactions: Similarly, the enolate can be alkylated using alkyl halides. This reaction forms a new carbon-carbon bond at the C-3 position. The choice of the base and the alkylating agent is crucial to control the extent of alkylation and prevent side reactions like O-alkylation or dialkylation. Research on related 1,3-dicarbonyl compounds, such as 2-alkyl cycloheptane-1,3-diones, demonstrates that such alkylations can be achieved with high efficiency using reagents like potassium t-butoxide or DBU in conjunction with alkyl iodides. ias.ac.in

Reaction Type Reagents General Product Mechanism
AcylationBase (e.g., NaH, EtONa), Acyl Halide (RCOCl)C-3 acylated β-keto esterNucleophilic Acyl Substitution
AlkylationBase (e.g., K₂CO₃, t-BuOK), Alkyl Halide (R-X)C-3 alkylated β-keto esterSₙ2 attack by enolate

Multicomponent Reactions (e.g., Passerini Reaction, Ugi Reaction, Petasis Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The ketone functionality in this compound makes it a suitable substrate for several important MCRs.

Passerini Reaction: The Passerini reaction is a three-component reaction involving a ketone or aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is typically performed in aprotic solvents and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. wikipedia.orgorganic-chemistry.org this compound can serve as the ketone component in this transformation. A related tandem Passerini/SN cyclization has been used to synthesize other γ-lactone derivatives. nih.gov

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.orgorganic-chemistry.org The reaction mechanism begins with the formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the final product. wikipedia.org The ketone group of this compound can readily participate as the oxo component in this versatile reaction. wikipedia.orgsemanticscholar.org

Petasis Reaction: The Petasis reaction, or Petasis borono-Mannich reaction, involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgnih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The ketone in this compound can condense with an amine to form an intermediate that subsequently reacts with the organoboronic acid to generate highly functionalized amino derivatives. wikipedia.orgnih.gov

Reaction Components General Product
Passerini ReactionKetone, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Ugi ReactionKetone, Amine, Carboxylic Acid, IsocyanideBis-Amide
Petasis ReactionKetone, Amine, Organoboronic AcidSubstituted Amine

Amination Reactions (e.g., Leuckart-Wallach Reaction, Bucherer-Bergs Reaction, Schmidt Reaction)

The ketone carbonyl group of this compound is a key site for amination reactions, which introduce nitrogen-containing functionalities into the molecule.

Leuckart-Wallach Reaction: This reaction involves the reductive amination of ketones or aldehydes using formic acid and an amine (like ammonia, or a primary or secondary amine). While specific applications to this compound are not detailed in the literature, the ketone group is a suitable substrate for this transformation, which would yield an amine at the C-4 position.

Bucherer-Bergs Reaction: The Bucherer-Bergs reaction is a classic multicomponent synthesis of hydantoins from a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonium carbonate to form an aminonitrile intermediate. alfa-chemistry.com Subsequent cyclization and rearrangement yield the spiro-hydantoin product. wikipedia.org Given its ketone functionality, this compound is a prime candidate for this reaction to produce novel spirocyclic hydantoins, which are valuable in medicinal chemistry. researchgate.netmdpi.com

Schmidt Reaction: The Schmidt reaction converts ketones to amides upon treatment with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. The reaction involves the protonation of the ketone, followed by the addition of hydrazoic acid and a rearrangement with the expulsion of nitrogen gas. Depending on which C-C bond adjacent to the carbonyl migrates, one of two possible lactams could be formed from this compound.

Annulation Reactions (e.g., Robinson Annulation)

The Robinson annulation is a powerful ring-forming reaction in organic synthesis that creates a six-membered ring. It consists of a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.org In the classic sequence, a ketone enolate acts as the Michael donor to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), and the resulting 1,5-diketone then cyclizes. libretexts.orgorganic-chemistry.org

The enolate of this compound, formed by deprotonation at the C-3 position, can serve as the nucleophile in the initial Michael addition step. This would add the tetrahydrofuran ring system to an α,β-unsaturated ketone, forming a complex intermediate which could then undergo an intramolecular aldol condensation to construct a new fused or spirocyclic ring system. libretexts.orgscribd.com

Step Description Role of this compound
1. Michael AdditionConjugate addition of an enolate to an α,β-unsaturated ketone.The enolate formed at C-3 acts as the nucleophilic Michael donor.
2. Aldol CondensationIntramolecular cyclization of the resulting dicarbonyl compound.The newly formed dicarbonyl intermediate undergoes cyclization and dehydration.

Prins Reaction

The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene or alkyne, typically catalyzed by a protic or Lewis acid. wikipedia.orgorganic-chemistry.org The reaction outcome is highly dependent on the conditions. The ketone of this compound can act as the electrophile. After activation by an acid, it can be attacked by an alkene. The resulting carbocationic intermediate can then be trapped by a nucleophile (e.g., water to form a 1,3-diol) or lose a proton to form an allylic alcohol. wikipedia.org This reaction offers a pathway to introduce further complexity and functionality to the tetrahydrofuran scaffold.

Baylis-Hillman Reaction

The Baylis-Hillman reaction creates a carbon-carbon bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde or ketone, in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.orgorganic-chemistry.org The product is a highly functionalized molecule, often an allylic alcohol. wikipedia.org

While the ketone of this compound can act as the electrophile, a more relevant transformation involves its potential use as a precursor to an activated alkene. For instance, a related compound, ethyl 2-methylene-5-oxopentanoate, has been shown to participate in a Baylis-Hillman reaction with ethyl acrylate. researchgate.net This suggests that derivatives of this compound, where a methylene group is introduced at the α-position, could be valuable substrates for this reaction.

A study on a similar substrate provides insight into typical reaction conditions:

Electrophile Activated Alkene Catalyst Solvent Yield Reference
Ethyl 2-methylene-5-oxopentanoateEthyl AcrylateDABCO1,4-dioxane/H₂O82% researchgate.net

Barbier Coupling Reaction

The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal (such as magnesium, zinc, indium, or samarium) to form an alcohol. wikipedia.org A key feature is that the organometallic reagent is generated in situ. wikipedia.org This method is often considered a "greener" alternative to the Grignard reaction as it can sometimes be performed in aqueous media. wikipedia.org

The ketone group of this compound is an excellent substrate for the Barbier reaction. Reaction with an alkyl halide (e.g., allyl bromide) and a metal like zinc or indium would lead to the formation of a tertiary alcohol at the C-4 position, providing a straightforward method for C-C bond formation and functionalization of the tetrahydrofuran ring.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a well-established method for the synthesis of epoxides from ketones and aldehydes using sulfur ylides. mdpi.comwikipedia.org The reaction typically involves the nucleophilic attack of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, on the carbonyl carbon. organic-chemistry.orgchim.it This is followed by an intramolecular nucleophilic substitution to form the three-membered epoxide ring, with the departure of a neutral sulfur species (dimethyl sulfide (B99878) or dimethyl sulfoxide). wikipedia.org

In the case of this compound, the ketone carbonyl at the C-4 position is the expected site of reaction. The reaction with a sulfur ylide would lead to the formation of a spiro-epoxide, specifically ethyl 1-oxaspiro[2.4]heptan-2-one-6-carboxylate. The stereochemical outcome of the reaction would depend on the facial selectivity of the ylide attack on the tetrahydrofuranone ring.

General Reaction Scheme:

Substrate: this compound

Reagent: Sulfur Ylide (e.g., (CH₃)₂S⁺CH₂⁻)

Product: Ethyl 1-oxaspiro[2.4]heptan-2-one-6-carboxylate

By-product: Dimethyl sulfide

ReactantReagentProduct
This compoundSulfur YlideEthyl 1-oxaspiro[2.4]heptan-2-one-6-carboxylate

No specific experimental data for this reaction with this compound has been reported in the surveyed literature.

Henry Nitroaldol Reaction

The Henry (or nitroaldol) reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. organic-chemistry.orgredalyc.org This reaction is a powerful tool for the synthesis of 1,2-amino alcohols, nitroalkenes, and α-hydroxy ketones. psu.edu The reaction proceeds via the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon. organic-chemistry.org

For this compound, the ketone at C-4 would serve as the electrophile. Reaction with a nitroalkane, such as nitromethane, in the presence of a base would be expected to yield a tertiary β-nitro alcohol. The product would be ethyl 4-(nitromethyl)-4-hydroxytetrahydrofuran-3-carboxylate. The diastereoselectivity of the addition to the cyclic ketone is a key consideration in this transformation. frontiersin.orgnih.gov

General Reaction Scheme:

Substrate: this compound

Reagent: Nitroalkane (e.g., CH₃NO₂) and Base

Product: Ethyl 4-(nitromethyl)-4-hydroxytetrahydrofuran-3-carboxylate

ReactantReagentProduct
This compoundNitroalkane, BaseEthyl 4-(nitromethyl)-4-hydroxytetrahydrofuran-3-carboxylate

Specific research findings on the Henry reaction with this compound are not available in the public domain.

McMurry Coupling

The McMurry coupling is a reductive coupling reaction of two carbonyl groups, typically aldehydes or ketones, using a low-valent titanium reagent to form an alkene. researchgate.netrsc.orgnih.gov The reaction is particularly useful for the synthesis of sterically hindered alkenes and for intramolecular couplings to form large rings. jove.com While ketones are common substrates, the reaction can also be applied to esters, leading to the formation of symmetrical or unsymmetrical alkenes. researchgate.netrsc.org

An intramolecular McMurry coupling of a single molecule of this compound is not feasible due to the presence of only one ketone. However, an intermolecular coupling of two molecules of the substrate could theoretically occur. This would involve the reductive coupling of the ketone carbonyls of two molecules to yield a dimeric alkene, specifically diethyl 4,4'-bi(tetrahydrofuran-3-ylidene)-3,3'-dicarboxylate. A competing reaction could be the coupling between the ketone of one molecule and the ester of another, or even the coupling of two ester groups, although ketone-ketone coupling is generally more facile.

General Reaction Scheme:

Substrate: this compound (2 equivalents)

Reagent: Low-valent Titanium (e.g., TiCl₃/LiAlH₄)

Product: Diethyl 4,4'-bi(tetrahydrofuran-3-ylidene)-3,3'-dicarboxylate

ReactantReagentProduct
This compound (2 eq.)Low-valent TitaniumDiethyl 4,4'-bi(tetrahydrofuran-3-ylidene)-3,3'-dicarboxylate

Detailed experimental studies on the McMurry coupling of this compound have not been found in the available literature.

Schlosser Modification of the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphorus ylides. wikipedia.org The Schlosser modification of the Wittig reaction is a variation that allows for the stereoselective synthesis of (E)-alkenes, even from non-stabilized ylides which typically favor the (Z)-alkene product. wikipedia.orgresearchgate.netorganic-chemistry.org This is achieved by using a strong base at low temperatures to deprotonate the initially formed betaine (B1666868) intermediate, leading to a more thermodynamically stable lithiated species that ultimately yields the (E)-alkene upon workup. pitt.eduthieme-connect.de

Applying the Schlosser modification to this compound would involve the reaction of the C-4 ketone with a phosphorus ylide. For example, reaction with ethyltriphenylphosphonium bromide in the presence of a strong base under Schlosser conditions would be expected to produce ethyl 4-ethylidenetetrahydrofuran-3-carboxylate with high (E)-selectivity.

General Reaction Scheme:

Substrate: this compound

Reagent: Phosphorus Ylide (e.g., Ph₃P⁺CHCH₃ Br⁻) and Strong Base (e.g., PhLi)

Product: (E)-Ethyl 4-ethylidenetetrahydrofuran-3-carboxylate

ReactantReagentProduct
This compoundPhosphorus Ylide, Strong Base(E)-Ethyl 4-ethylidenetetrahydrofuran-3-carboxylate

No specific examples of the Schlosser modification of the Wittig reaction with this compound have been documented in the surveyed scientific literature.

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The compound's reactivity is particularly well-suited for the synthesis of new heterocyclic frameworks, where the existing tetrahydrofuran (B95107) ring is either decorated with new substituents or used as a foundation upon which new rings are fused.

Ethyl 4-oxotetrahydrofuran-3-carboxylate is an ideal precursor for the synthesis of fused pyrimidine (B1678525) systems, such as 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. nih.gov This transformation can be achieved through a cyclocondensation reaction, which is analogous to the well-known Biginelli reaction. wikipedia.orgtaylorandfrancis.com In this process, the β-ketoester moiety of the starting material reacts with a urea (B33335) molecule.

The reaction involves the condensation of the ketone carbonyl group and the ester group with the two amine groups of urea, typically under acidic or basic catalysis, to form the six-membered dihydropyrimidine (B8664642) ring fused to the original tetrahydrofuran ring. researchgate.netyoutube.com This one-pot synthesis provides a direct and efficient route to complex furo[3,4-d]pyrimidine (B15215042) scaffolds, which are of interest in medicinal chemistry. researchgate.netresearchgate.net

Reaction Scheme: Synthesis of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

The table below outlines the components for the synthesis of the fused pyrimidine derivative.
Reactant 1Reactant 2Product
This compoundUrea5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Beyond serving as a scaffold for fused rings, this compound is a platform for creating a variety of substituted tetrahydrofurans. The reactivity of its ketone and ester groups can be selectively exploited to introduce new functionalities. For instance, the ketone at the C-4 position can undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to yield tertiary alcohols. The ester group can be transformed into other functional groups such as amides, carboxylic acids, or can be reduced to a primary alcohol. These transformations allow for the generation of a library of novel tetrahydrofuran derivatives with diverse substitution patterns. researchgate.net

Potential Synthetic Transformations

This table summarizes potential modifications to generate novel substituted tetrahydrofurans.
Functional GroupReaction TypeResulting Structure
C4-KetoneNucleophilic Addition (e.g., Grignard)4-alkyl/aryl-4-hydroxytetrahydrofuran
C3-EsterAmidationTetrahydrofuran-3-carboxamide derivative
C3-EsterSaponification4-oxotetrahydrofuran-3-carboxylic acid

The molecule can serve as a ready precursor to Dihydrofuran-3(2H)-one. This transformation is accomplished via a decarboxylation reaction, a common process for β-ketoesters. By heating this compound, often in the presence of an acid or base catalyst, or under specific conditions like the Krapcho decarboxylation, the ethyl carboxylate group at the C-3 position can be removed. This process yields the fundamental Dihydrofuran-3(2H)-one skeleton, which is itself a valuable building block for the synthesis of various other compounds, including pharmaceuticals and flavor components.

Role in the Total Synthesis of Complex Natural Products

The tetrahydrofuran ring is a core structural motif present in a vast array of biologically active natural products. organic-chemistry.org While direct applications of this compound in completed total syntheses are not widely documented in prominent literature, its structure represents a valuable synthon for accessing such complex targets. researchgate.net Its inherent functionality allows for the stereocontrolled introduction of substituents, making it a potentially powerful starting material for the asymmetric synthesis of natural products containing a substituted tetrahydrofuran core. Chemo-enzymatic strategies, for example, could be employed to reduce the ketone enantioselectively, setting a key stereocenter for further elaboration toward a complex target. researchgate.net

Development of Novel Synthetic Methodologies

The development of new chemical reactions and synthetic strategies is crucial for advancing organic chemistry. This compound serves as an excellent substrate for developing novel synthetic methodologies, particularly for the creation of heterocyclic compounds. Its bifunctional nature allows it to be used in multicomponent reactions to generate molecular diversity efficiently. researchgate.net Researchers can utilize this compound to explore new catalytic systems or reaction conditions for cyclizations and condensations, leading to the discovery of new pathways for synthesizing complex fused-ring systems or highly substituted furans. researchgate.netnih.gov For example, its reaction with novel nitrogen-containing nucleophiles could lead to the formation of previously unknown heterocyclic scaffolds with potential biological activity.

Explorations in Medicinal Chemistry and Biological Activity

Precursor for Therapeutically Relevant Molecules

While direct synthesis pathways from Ethyl 4-oxotetrahydrofuran-3-carboxylate are not always explicitly detailed in all studies, the broader class of furanone and tetrahydrofuran (B95107) derivatives is a fertile ground for developing new drugs. nih.govresearchgate.net

The development of novel antiviral agents is a critical area of research, with scientists exploring various heterocyclic compounds as starting points. nih.gov For instance, research into new antiviral treatments has involved the synthesis of chalcone (B49325) derivatives containing a purine (B94841) ether moiety, which have shown notable activity against the tobacco mosaic virus. rsc.org In other work, pyrazole-based heterocycles synthesized from a 2(3H)-furanone derivative demonstrated potential against the avian influenza virus (H5N1). nih.gov Another study focused on pyrrolo[3,4-c]pyridine derivatives as potential anti-HIV-1 agents, highlighting the importance of the heterocyclic core in achieving biological activity. mdpi.com These examples underscore the strategy of using heterocyclic building blocks, a class to which this compound belongs, for creating new antiviral drug candidates.

The furan (B31954) nucleus is a recurring structural motif in the development of new antimicrobial agents. researchgate.netresearchgate.net For example, substituted phenylfuranylnicotinamidines have been synthesized and tested against various bacterial strains, with some compounds showing minimum inhibitory concentration (MIC) values comparable to the antibiotic ampicillin (B1664943) against Staphylococcus aureus. nih.gov Similarly, other research has focused on synthesizing new furan derivatives from different precursors to investigate their inhibitory effects on both Gram-positive and Gram-negative bacteria. researchgate.net The synthesis of novel antibacterial agents, including lactones and other heterocyclic derivatives, represents a key strategy to combat the rise of multidrug-resistant bacteria. mdpi.com

Investigation of Antitumor Activities

The furanone structure is frequently found in natural products that exhibit a wide range of biological effects, including anticancer properties. researchgate.net This has led to significant research into synthetic furanone derivatives as potential oncologic treatments. nih.gov

A notable area of research involves the development of molecules structurally related to this compound. For instance, a series of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates were synthesized and evaluated for their in vitro anti-proliferative activities against several human cancer cell lines. nih.gov These compounds, which feature a fused furanone-pyran ring system, were prepared through a metal-catalyzed domino reaction. nih.gov

The study tested these derivatives against A549 (lung carcinoma), QGY (liver carcinoma), and HeLa (cervical cancer) cells. nih.gov A majority of the synthesized compounds demonstrated potent antitumor activity, particularly against the HeLa cell line. nih.gov

Table 1: In Vitro Antitumor Activity of Selected Furo[3,4-c]pyran-3a-carboxylate Derivatives

This table is interactive. Click on the headers to sort the data.

Compound Cell Line IC₅₀ (μM)
3l HeLa 5.4
3a HeLa 11.2
3b HeLa 14.5
3e HeLa 10.8
3i HeLa 9.8

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Source: Bioorganic & Medicinal Chemistry Letters nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of new drug candidates. In the investigation of the ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylate series, the nature of the aryl substituent at the C-3 position was found to significantly influence the antitumor activity. nih.govmdpi.com

The most potent compound, 3l , which features a 3,4,5-trimethoxyphenyl group, exhibited the lowest IC₅₀ value of 5.4 μM against HeLa cells. nih.gov This suggests that the presence and positioning of methoxy (B1213986) groups on the aryl ring play a key role in the compound's cytotoxic efficacy. The determination of the X-ray crystal structure of these types of compounds has been instrumental in understanding these relationships and guiding further drug design. nih.gov

Impact on Cellular and Subcellular Processes

The mechanism through which furanone-based compounds exert their antitumor effects often involves interference with critical cellular processes. nih.govnih.gov Studies on various furanone derivatives have shown they can induce cell cycle arrest and interact with DNA. nih.gov For example, one study on bis-2(5H)-furanone derivatives revealed that the lead compound could induce cell cycle arrest at the S-phase in glioma cells and interact significantly with DNA, suggesting that DNA may be a key target. researchgate.netnih.gov Other research on different furan derivatives indicated that their antiproliferative activity may be achieved by modulating signaling pathways such as PI3K/Akt and Wnt/β-catenin. nih.gov Theoretical studies have also proposed that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is involved in cancer cell growth. ccij-online.orgccij-online.org

Effects on Mitochondrial Function and Oxidative Stress Mechanisms

Mitochondria are central to cellular energy production and are also key regulators of oxidative stress. Chemical compounds can influence mitochondrial function in various ways, such as by affecting the electron transport chain, mitochondrial membrane potential, or the production of reactive oxygen species (ROS). Understanding these interactions is crucial for assessing a compound's therapeutic or toxicological profile.

Currently, there are no published studies that investigate the effects of this compound on mitochondrial function or its role in modulating oxidative stress. Research in this area would be necessary to determine if the compound has any impact on these critical cellular processes.

Modulation of Cellular Viability

The ability of a compound to affect cellular viability is a cornerstone of pharmacological research, with implications for fields ranging from oncology to regenerative medicine. This involves assessing whether a compound is cytotoxic, cytostatic, or promotes cell proliferation.

As of the latest review of scientific databases, no research has been published that examines the influence of this compound on the viability of any cell type. Such studies would be essential to begin to characterize its biological relevance.

Elucidation of Molecular Mechanisms of Action

To fully understand the biological effects of a compound, it is imperative to elucidate its molecular mechanisms of action. This involves identifying the specific molecules and signaling pathways with which the compound interacts.

Interaction with Specific Molecular Targets and Pathways

Identifying the direct molecular targets of a compound is a key step in understanding its mechanism of action. This can involve a range of techniques, from biochemical assays to computational modeling.

There is currently no information available in the scientific literature that identifies any specific molecular targets or pathways that are modulated by this compound.

Role as Enzyme Substrates and Formation of Biologically Active Intermediates

The role of this compound as a potential enzyme substrate and the possibility of it forming biologically active intermediates have not been explored in any published research to date.

Computational Chemistry and Spectroscopic Characterization in Research

Computational Studies

Computational chemistry offers a theoretical lens to examine molecular properties that can be difficult to probe experimentally.

Computational studies, often employing Density Functional Theory (DFT), are crucial for mapping reaction pathways and understanding the stability of transition states. researchgate.netnih.gov These studies can predict the most likely mechanisms for chemical reactions by calculating the energy of reactants, products, and intermediate transition states. For enzymatic reactions, the combination of experimental kinetic isotope effects and computational modeling allows for a detailed three-dimensional assignment of transition-state structures. banglajol.info This understanding is fundamental in fields like drug design, where transition-state analogs are developed as potent enzyme inhibitors. banglajol.info While specific transition-state studies for reactions involving Ethyl 4-oxotetrahydrofuran-3-carboxylate are not prominently documented, the general methodologies are well-established and could be applied to understand its formation or subsequent reactions.

Advanced Spectroscopic Characterization

Spectroscopic techniques are the cornerstone of experimental chemical analysis, providing definitive information about the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. While a complete, published NMR spectral assignment for this compound is not available, data for related furan (B31954) and carboxylate compounds are widely reported. For example, the ¹H NMR spectrum of a structurally related compound, ethyl 3-furancarboxylate, shows characteristic signals for the ethyl group (a quartet and a triplet) and the protons on the furan ring. chemicalbook.com For this compound, one would expect to see signals corresponding to the ethyl group protons, as well as signals for the protons on the tetrahydrofuran (B95107) ring, with their chemical shifts and splitting patterns providing clues to their connectivity and stereochemistry.

Table 1: Illustrative ¹H NMR Data for a Related Furan Carboxylate This data is for Ethyl 3-furancarboxylate and is provided for illustrative purposes.

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-a8.020s-
H-b7.426s-
H-c6.747s-
-OCH₂CH₃4.302qJ = 7.1
-OCH₂CH1.339tJ = 7.1
Source: ChemicalBook chemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple a separation technique with MS to analyze complex mixtures or confirm the identity of a pure substance. jmchemsci.com The NIST WebBook provides a mass spectrum for an isomer, ethyl 5-oxotetrahydrofuran-2-carboxylate, which has a molecular weight of 158.15 g/mol , the same as this compound. nist.gov The fragmentation pattern in the mass spectrum is unique to the compound's structure and can be used to differentiate between isomers. While the specific mass spectrum for this compound is not presented, it is expected to have a molecular ion peak corresponding to its molecular weight.

Table 2: General Information for this compound

Property Value
CAS Number89898-51-1
Molecular FormulaC₇H₁₀O₄
Molecular Weight158.15 g/mol
Source: MySkinRecipes myskinrecipes.com, MuseChem musechem.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of a compound and for monitoring the progress of a chemical reaction. nih.gov These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. For instance, the purity of a related compound, ethyl coumarin-3-carboxylate, has been reported as 99.89% by HPLC. myskinrecipes.com While specific HPLC or UPLC data for this compound is not widely published, chemical suppliers often provide a purity specification, which is typically determined by chromatographic methods. musechem.com

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The pursuit of sustainable and efficient chemical syntheses is a cornerstone of modern chemistry. Future research on Ethyl 4-oxotetrahydrofuran-3-carboxylate is expected to focus on the development of novel synthetic methodologies that are not only high-yielding but also environmentally benign.

One promising direction is the application of green chemistry principles . This includes the use of microwave-assisted synthesis, which has been shown to accelerate organic reactions, leading to higher yields and reduced reaction times. nih.gov For instance, the synthesis of related (E)-4-arylidene-5-oxotetrahydrofuran derivatives has been successfully achieved using microwave irradiation in conjunction with ionic liquids as a green reaction medium. nih.govfrontiersin.org These techniques could be adapted for the synthesis of this compound, potentially offering a more sustainable alternative to classical methods.

Another area of exploration is the development of one-pot and multicomponent reactions . These strategies are highly efficient as they allow for the construction of complex molecules in a single step, minimizing waste and purification efforts. The synthesis of various heterocyclic compounds, including furans and pyrans, has benefited from such approaches. nih.govfrontiersin.orgnih.gov A tandem Passerini three-component reaction followed by an SN cyclization has been effectively used to create γ-lactone derivatives, a class of compounds to which this compound belongs. nih.govfrontiersin.org

The use of novel catalytic systems is also a key research avenue. This includes both homogeneous and heterogeneous catalysts that can promote the desired transformations with high selectivity and efficiency. For example, gold-catalyzed cross-coupling cyclization has been employed for the synthesis of polysubstituted furancarboxylates from sulfonium (B1226848) ylides and alkynes. semanticscholar.org The exploration of new catalysts could lead to more direct and atom-economical routes to this compound and its derivatives.

Synthetic StrategyPotential AdvantagesRelevant Precedents
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency.Synthesis of (E)-4-arylidene-5-oxotetrahydrofuran derivatives. nih.govfrontiersin.org
One-Pot/Multicomponent Reactions Increased efficiency, reduced waste, simplified purification.Tandem Passerini 3CC/SN cyclization for γ-lactone synthesis. nih.govfrontiersin.org
Novel Catalysis High selectivity, atom economy, milder reaction conditions.Gold-catalyzed synthesis of polysubstituted furancarboxylates. semanticscholar.org

Expansion of Applications in Diverse Chemical Syntheses

The structural motifs present in this compound make it a valuable precursor for the synthesis of a wide array of more complex molecules. Future research will likely focus on expanding its utility as a versatile building block in organic synthesis.

The presence of the β-keto ester functionality allows for a variety of chemical transformations. For instance, it can undergo Dieckmann condensation , an intramolecular reaction that is highly effective for the formation of fused ring systems. researchgate.netresearchgate.net This could be exploited to synthesize novel polycyclic compounds with potential applications in materials science and medicinal chemistry.

Furthermore, the tetrahydrofuran (B95107) ring can participate in various cycloaddition reactions . mdpi.com For example, formal [3+2] cycloaddition reactions of similar electron-rich aryl epoxides with alkenes have been shown to produce tetrasubstituted tetrahydrofurans. mdpi.com The reactivity of the double bond in related furan (B31954) and pyran systems has also been explored in cycloadditions with reagents like ethyl diazoacetate. researchgate.netacgpubs.org

The compound can also serve as a key intermediate in domino reactions . A series of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates were prepared through a metal-catalyzed domino reaction, highlighting the potential of furan-based structures in complex molecule synthesis. nih.gov

Discovery of New Biological Activities and Therapeutic Applications

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The structural similarity of this compound to other biologically active heterocycles suggests a high potential for the discovery of novel therapeutic applications.

A significant body of research has demonstrated the diverse biological activities of furan, pyran, coumarin, and quinoline (B57606) derivatives. These include antitumor , antifungal , and antibacterial properties. nih.govresearchgate.netresearchgate.netmdpi.com For example, a series of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which share a similar core structure, have shown potent anti-tumor activity against HeLa cells. nih.gov Another study on ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate revealed significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells. researchgate.netnih.gov

Future research will likely involve the synthesis of a library of derivatives of this compound, followed by systematic biological screening . This could involve high-throughput screening against a wide range of biological targets, including enzymes, receptors, and whole-cell assays for various diseases. The modification of the core structure, for instance by introducing different substituents on the tetrahydrofuran ring, could lead to the identification of compounds with potent and selective biological activities.

Biological ActivityExamples in Related Compounds
Antitumor Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates against HeLa cells. nih.gov
Antifungal (E)-4-arylidene-5-oxotetrahydrofuran derivatives against Gibberella zeae. nih.govfrontiersin.org
Antibacterial Arylcarboxamide derivatives as potential MmpL3 inhibitors in Mycobacterium tuberculosis. researchgate.net

Advanced Mechanistic Studies and Computational Modeling

A deeper understanding of the reactivity and properties of this compound can be achieved through advanced mechanistic studies and computational modeling. These approaches can provide valuable insights that can guide the development of new synthetic methods and the design of novel bioactive molecules.

Density Functional Theory (DFT) calculations have become a powerful tool for investigating the electronic structure, molecular geometry, and reactivity of organic molecules. researchgate.netnih.gov Such studies can be used to predict the most likely sites of reaction, to understand the stability of different tautomers, and to elucidate the mechanisms of complex reactions. For example, DFT has been used to study the keto-enol tautomerism of a related pyranoquinoline β-keto ester. researchgate.net

Computational modeling can also be used to explore the reaction mechanisms of synthetic transformations involving this compound. rsc.org By calculating the energy barriers of different reaction pathways, researchers can identify the most favorable conditions for a given transformation and can even predict the stereochemical outcome of a reaction. A quantum chemical study has been reported on the one-pot synthesis of pyrrolidinedione derivatives, which involved a Michael addition and cyclization, providing a detailed understanding of the reaction pathway. rsc.org

Furthermore, molecular docking studies can be employed to predict the binding of derivatives of this compound to biological targets, such as enzymes and receptors. researchgate.netnih.gov This can help in the rational design of new drug candidates with improved potency and selectivity.

Computational MethodApplication
Density Functional Theory (DFT) Elucidation of electronic structure, prediction of reactivity, study of tautomerism. researchgate.netresearchgate.netnih.gov
Reaction Mechanism Modeling Investigation of reaction pathways, prediction of stereochemistry. rsc.org
Molecular Docking Prediction of binding to biological targets, rational drug design. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 4-oxotetrahydrofuran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves the condensation of ethyl acetoacetate with carbonyl-containing precursors under acid-catalyzed conditions to promote cyclization into the tetrahydrofuran ring. For example, phenyl isocyanate or analogous reagents may be used to initiate ring closure . Key parameters for optimization include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) improve cyclization efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >90% purity .

Q. How is this compound characterized spectroscopically, and what data confirm its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Peaks at δ 4.2–4.4 ppm (quartet, ester -OCH₂CH₃), δ 3.8–4.0 ppm (multiplet, tetrahydrofuran ring protons), and δ 2.5–3.0 ppm (ketone-proximal protons) .
  • ¹³C NMR : Signals at ~170 ppm (ester carbonyl), ~210 ppm (ketone), and 60–80 ppm (tetrahydrofuran carbons) .
  • Mass Spectrometry : Molecular ion peak at m/z 158.15 (C₇H₁₀O₄⁺) confirms the molecular formula .

Q. What are the key chemical reactions and derivatization strategies for this compound?

  • Methodological Answer : The ketone and ester groups enable diverse transformations:

  • Reduction : Sodium borohydride (NaBH₄) in ethanol selectively reduces the ketone to an alcohol, yielding Ethyl 4-hydroxytetrahydrofuran-3-carboxylate .
  • Nucleophilic Substitution : The ester group reacts with amines (e.g., ammonia) to form amides under basic conditions .
  • Oxidation : Controlled oxidation with KMnO₄ converts the tetrahydrofuran ring into a lactone derivative .

Advanced Research Questions

Q. How does stereochemistry at the 3- and 4-positions of the tetrahydrofuran ring influence reactivity and biological activity?

  • Methodological Answer : The stereochemistry of the substituents affects hydrogen-bonding interactions and steric accessibility. For example:

  • Crystal Structure Analysis : X-ray diffraction (via SHELX software) reveals that the cis configuration of the ketone and ester groups enhances hydrogen-bonding networks in co-crystals, impacting solubility .
  • Enzymatic Studies : Derivatives with trans configurations show reduced binding to oxidoreductases compared to cis analogs, suggesting stereospecific recognition in biological systems .

Q. What strategies resolve contradictions in reported reaction yields for derivatization of this compound?

  • Methodological Answer : Discrepancies in yields often arise from subtle differences in reaction setup:

  • Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility for moisture-sensitive reactions like Grignard additions .
  • Catalyst Purity : Trace metal impurities in Lewis acids (e.g., AlCl₃) can alter reaction pathways; pre-purification via sublimation is recommended .
  • Analytical Validation : High-Performance Liquid Chromatography (HPLC) with UV detection quantifies side products (e.g., dimerization byproducts) that may skew yield calculations .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in multicomponent reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level:

  • Transition State Analysis : Identifies energy barriers for nucleophilic attacks on the ketone group, guiding catalyst selection .
  • Solvent Effects : Polarizable Continuum Models (PCM) predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF) .
  • Charge Distribution Maps : Reveal electrophilic regions (e.g., the ketone carbon) prone to nucleophilic additions, aiding in designing tandem reactions .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how are yields optimized?

  • Methodological Answer : The compound serves as a precursor for pyrrolidines and γ-lactams via:

  • Ring Expansion : Reaction with hydrazines forms pyrazolone derivatives, which are intermediates in antimalarial drug candidates .
  • Cycloaddition : [3+2] cycloaddition with nitriles under microwave irradiation (100°C, 30 min) yields imidazoline derivatives with antitumor activity .
  • Yield Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances interfacial reactivity in biphasic systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.